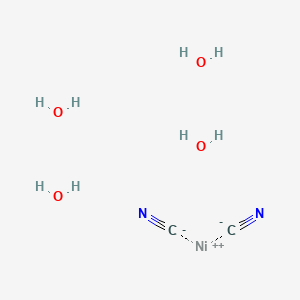

四水合氰化镍(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nickel(II) cyanide tetrahydrate is an inorganic compound with the chemical formula Ni(CN)₂·4H₂O. It appears as a light green powder and is known for its applications in various industrial processes, particularly in metallurgy and nickel-plating . The compound is insoluble in water but soluble in ammonium carbonate, ammonia, and alkali cyanides .

科学研究应用

冶金和镀镍

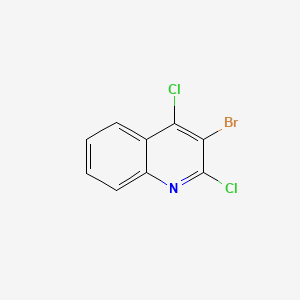

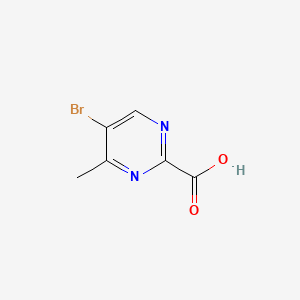

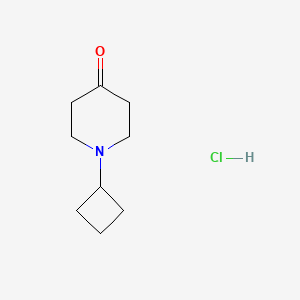

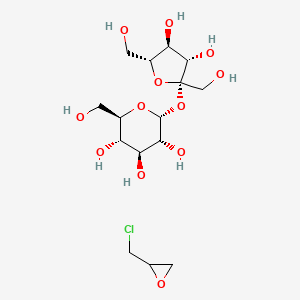

四水合氰化镍(II) 用于冶金工艺和镀镍行业 {svg_1} {svg_2}. 它用作镀镍的前体,为各种金属提供耐腐蚀性和光泽。该化合物在碳酸铵和碱氰化物中的溶解度使其适用于电镀应用。

电子

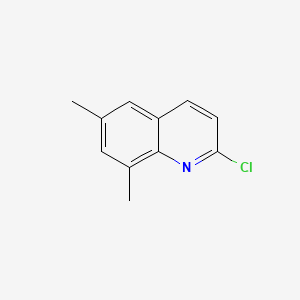

在电子行业,四水合氰化镍(II) 用于生产需要镀镍以实现导电性和防腐蚀性的电子元件 {svg_3}.

医药

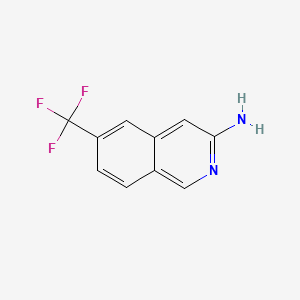

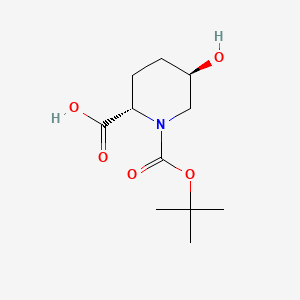

虽然四水合氰化镍(II) 不直接用于医药应用,但其在冶金和镀镍中的作用可以间接促进需要镀镍以获得抗菌特性的医疗器械和设备 {svg_4}.

环境科学

四水合氰化镍(II) 不直接应用于环境科学;然而,它在冶金中的作用会间接影响环境技术。 例如,镀镍对于制造用于环境监测和修复的设备的部件至关重要 {svg_5}.

储能

四水合氰化镍(II) 可能不会直接用于储能;然而,镍在各种储能系统中起着至关重要的作用。 镍基化合物因其在增强超级电容器和电池的储能能力方面的潜力而被探索 {svg_6} {svg_7}.

化学合成

四水合氰化镍(II) 可参与镍纳米粒子的合成,这些纳米粒子用作化学反应中的催化剂。 这些纳米粒子可以促进各种催化过程,包括氢化和碳-碳键形成 {svg_8} {svg_9}.

材料科学

在材料科学中,四水合氰化镍(II) 用于合成镍基材料,这些材料在高应力环境中具有特定性能要求的合金和涂层的应用 {svg_10}.

分析化学

四水合氰化镍(II) 在分析化学中的作用主要是通过其在镀镍中的应用,这对于分析设备、传感器和设备的构建至关重要 {svg_11}.

安全和危害

作用机制

Target of Action

Nickel(II) cyanide tetrahydrate is a complex inorganic compound It has been used in biochemical research .

Mode of Action

It is known that the compound can form complexes with other molecules . For example, it can interact with human serum albumin, a major protein in blood plasma, which could potentially affect its function .

Biochemical Pathways

Nickel(II) cyanide tetrahydrate may affect several biochemical pathways. One study suggests that nickel-induced toxicity responses in human epithelial cells involve disruption of protein responses and protein response-based biochemical pathways . .

Pharmacokinetics

It is known that the compound is insoluble in most solvents , which suggests that its bioavailability may be limited.

Result of Action

It is known that exposure to nickel compounds can cause various health effects, including allergic reactions and potential carcinogenic effects .

Action Environment

The action of Nickel(II) cyanide tetrahydrate can be influenced by various environmental factors. For example, its solubility can be affected by the pH and the presence of other ions in the solution . Additionally, its stability and efficacy can be influenced by temperature .

准备方法

Synthetic Routes and Reaction Conditions: Nickel(II) cyanide tetrahydrate can be synthesized by adding two equivalents of sodium or potassium cyanide to a solution of nickel(II) ions in an aqueous solution. This reaction leads to the precipitation of nickel(II) cyanide tetrahydrate . The reaction can be represented as:

Ni2++2CN−+4H2O→Ni(CN)2⋅4H2O

Industrial Production Methods: In industrial settings, the preparation of nickel(II) cyanide tetrahydrate follows similar principles but on a larger scale. The tetrahydrate form can be converted to anhydrous nickel(II) cyanide by heating it to 140°C .

化学反应分析

Types of Reactions: Nickel(II) cyanide tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Nickel(II) cyanide can react with potassium cyanide to form potassium tetracyanonickelate:Substitution: Ni(CN)2+2KCN→K2[Ni(CN)4]

Upon heating, nickel(II) cyanide decomposes into nickel and cyanogen:Decomposition: Ni(CN)2→Ni+(CN)2

属性

| { "Design of the Synthesis Pathway": "The synthesis of Nickel(II) cyanide tetrahydrate can be achieved through the reaction between nickel(II) sulfate hexahydrate and potassium cyanide in an aqueous solution, followed by the addition of water to form the tetrahydrate.", "Starting Materials": ["Nickel(II) sulfate hexahydrate", "Potassium cyanide", "Water"], "Reaction": [ "Dissolve nickel(II) sulfate hexahydrate in water to form an aqueous solution.", "Add potassium cyanide to the solution and stir until the reaction is complete.", "Filter the resulting solution to remove any precipitates.", "Slowly add water to the filtrate while stirring to form the tetrahydrate.", "Collect the precipitate and wash it with water.", "Dry the product in a desiccator to obtain Nickel(II) cyanide tetrahydrate." ] } | |

CAS 编号 |

13477-95-7 |

分子式 |

C2H8N2NiO4 |

分子量 |

182.79 g/mol |

IUPAC 名称 |

nickel(2+);dicyanide;tetrahydrate |

InChI |

InChI=1S/2CN.Ni.4H2O/c2*1-2;;;;;/h;;;4*1H2/q2*-1;+2;;;; |

InChI 键 |

VHHVAACTKRUWEK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

规范 SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

同义词 |

Nickel(II) cyanide tetrahydrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)